molecular formula C18H19FN2O3 B5374343 ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B5374343
M. Wt: 330.4 g/mol
InChI Key: NRNXPRPIKPTFBW-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a pyran derivative with a 4-fluorophenyl group at position 4 and a propyl chain at position 2. Its synthesis typically involves multicomponent reactions, such as the Knoevenagel-cyclocondensation of malononitrile, 4-fluorobenzaldehyde, and pyrazole precursors in the presence of eco-friendly catalysts like trisodium citrate dihydrate . The compound’s structure is characterized by hydrogen-bonding networks (N–H···O and N–H···N interactions) and anisotropic displacement parameters, as confirmed by X-ray crystallography . Its physicochemical properties, including lipophilicity and electronic effects, are influenced by the electron-withdrawing 4-fluorophenyl group and the flexible propyl substituent.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNXPRPIKPTFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation followed by cyclization. The reaction conditions often require the use of strong bases, such as sodium ethoxide, and solvents like ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The pyran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine derivative.

  • Substitution: Various halogenated derivatives can be formed depending on the reaction conditions.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of pyran compounds can inhibit bacterial growth. The specific structural features of this compound may contribute to its effectiveness against various pathogens.
  • Anticancer Activity : The compound has demonstrated cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms behind this activity may involve the interaction of the amino and cyano groups with biological targets.
  • Drug Development : The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development. Interaction studies are crucial for understanding how this compound may function as a drug candidate.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : Research has shown that this compound selectively induces apoptosis in certain cancer cell lines while sparing normal cells, suggesting its potential as a targeted cancer therapy.

These findings underscore the importance of further research into the pharmacological properties of this compound, particularly through clinical trials to establish efficacy and safety profiles.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Positions 2 and 4

The target compound’s structural analogs differ primarily in substituents at positions 2 (alkyl/aryl) and 4 (aryl/heterocyclic). Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight Key Properties/Applications
Target Compound Propyl 4-Fluorophenyl 372.42* Enhanced lipophilicity; potential bioactivity
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Methyl Isopropyl 292.33 Steric hindrance affects crystallization
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate Propyl 3,4-Dimethoxyphenyl 372.42 Electron-donating groups alter reactivity
Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate Methyl 3-Iodophenyl 410.21 Heavy atom useful in radiopharmaceuticals
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-Methylphenyl 4-Methylphenyl 414.47 Aromatic stacking influences crystal packing
  • In contrast, bulkier substituents like isopropyl () may hinder molecular packing, as seen in crystallographic torsion angles .

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : The target compound’s crystal structure () shows N–H···O/N interactions, similar to the isopropyl-methyl analog (). However, torsion angles (e.g., −172.73° in ) differ due to substituent steric effects.
  • NMR Shifts : The 4-fluorophenyl group in the target compound’s analog () results in distinct aromatic proton signals (δ 7.12–7.43 ppm) compared to dimethoxyphenyl derivatives (δ ~6.8–7.3 ppm for methoxy protons) .

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 330 Da. The compound features a pyran ring substituted with an amino group, cyano group, and a fluorinated phenyl group, contributing to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC18H20N2O3
Molecular Weight330 Da
LogP3.07
Polar Surface Area (Å)85
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine under reflux conditions. This process allows for the formation of the pyran ring and subsequent functionalization to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound can inhibit cell proliferation effectively. The IC50 values for some derivatives were reported to be as low as 27.6 μM against MDA-MB-231 cells, indicating strong anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Induction of Apoptosis : By modulating signaling pathways associated with apoptosis, these compounds can promote programmed cell death in cancer cells.
  • Interaction with DNA : The cyano and amino groups may facilitate interactions with DNA or RNA, disrupting normal cellular functions.

Case Studies

Several case studies have explored the biological activity of related pyran derivatives:

  • Study on Thieno[2,3-d]pyrimidine Derivatives : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against MDA-MB-231 cells, showing significant cytotoxic effects .
  • Comparative Analysis : Ethyl 6-amino-5-cyano derivatives were compared with other structurally similar compounds to assess their relative potency in inhibiting tumor growth. The presence of electron-withdrawing groups like fluorine enhanced the cytotoxic activity .

Q & A

Q. What are the optimal eco-friendly synthesis conditions for this compound?

The compound can be synthesized via a one-pot Knoevenagel-cyclocondensation reaction using trisodium citrate dihydrate as a catalyst in aqueous ethanol at room temperature . Key parameters include:

  • Catalyst loading : 10 mol% trisodium citrate dihydrate.
  • Solvent system : Ethanol/water (3:1 ratio) to enhance solubility and reaction efficiency.
  • Reaction time : 6–8 hours for >85% yield.
    This method avoids hazardous solvents and aligns with green chemistry principles.

Q. What spectroscopic techniques are used for structural characterization?

  • 1H/13C-NMR : Assign signals for substituents (e.g., 4-fluorophenyl δ 7.12–7.43 ppm in DMSO-d6, NH2 at δ 6.91 ppm) .
  • X-ray crystallography : Resolves the pyran ring puckering and substituent orientation (e.g., torsion angles C4–C7–C11–C13 = 71.6°) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 303.1).

Q. How does the 4-fluorophenyl group influence reactivity?

The electron-withdrawing fluorine atom stabilizes intermediates during cyclization, directing regioselectivity in multi-component reactions. Substituent effects are quantified via Hammett constants (σpara = +0.06 for fluorine) .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for NH2 and aromatic protons?

Discrepancies arise from solvent polarity and hydrogen bonding. For example:

  • Deuterated solvents : Use DMSO-d6 to observe NH2 protons (δ 6.91 ppm) vs. CDCl3 (δ 4.55 ppm) due to hydrogen bonding differences .
  • Dynamic effects : Variable temperature NMR (VT-NMR) can resolve broadening from rotational barriers in the propyl group.

Q. What strategies improve yield in multi-component reactions?

  • Catalyst optimization : Replace conventional bases with Fe3O4@NFC@Co(II) nanoparticles, enhancing turnover frequency by 30% .
  • Solvent-free conditions : Reduce side reactions (e.g., ester hydrolysis) under microwave irradiation (50 W, 80°C, 15 minutes) .

Q. How to address contradictory crystallographic data on pyran ring puckering?

  • Puckering parameters : Use Cremer-Pople coordinates (e.g., amplitude Q = 0.42 Å, θ = 72.5° for non-planar pyran rings) .
  • Software validation : Cross-validate SHELXL-refined structures with ORTEP-3 for Windows to visualize anisotropic displacement ellipsoids .

Q. How does crystal packing influence physicochemical properties?

Hydrogen bonding (N–H···O, C–H···F) stabilizes the lattice, increasing melting point (165–167°C) . π-Stacking of fluorophenyl groups (3.6 Å spacing) enhances thermal stability (TGA onset at 220°C) .

Q. What computational methods predict bioactivity of derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) (binding energy < −8 kcal/mol) .
  • QSAR models : Correlate Hammett σ values with IC50 data for anti-inflammatory activity .

Methodological Resources

  • SHELX suite : For crystallographic refinement (SHELXL) and structure solution (SHELXD) .
  • WinGX/ORTEP : Visualize anisotropic displacement parameters and validate geometry .
  • Green chemistry protocols : Trisodium citrate dihydrate as a reusable catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
Reactant of Route 2
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ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.